Piperidine, 1,1'-(p-tolylphosphinidene)di-

描述

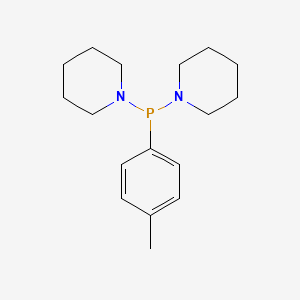

Piperidine, 1,1'-(p-tolylphosphinidene)di- is a piperidine-derived organophosphorus compound characterized by two piperidine rings bonded to a central phosphorus atom, which is further substituted with a p-tolyl group (a methyl-substituted phenyl ring). The compound’s structure (C₁₆H₂₅N₂P) positions it as a phosphinidene derivative, where the phosphorus center adopts a trigonal planar geometry, enabling unique reactivity in coordination chemistry and catalysis .

Piperidine derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their structural versatility . Applications may include serving as a ligand in transition-metal catalysis or as a precursor for advanced materials .

属性

CAS 编号 |

28869-92-3 |

|---|---|

分子式 |

C17H27N2P |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(4-methylphenyl)-di(piperidin-1-yl)phosphane |

InChI |

InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |

InChI 键 |

OVMBYENTCAHZFD-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3 |

产品来源 |

United States |

准备方法

Phosphinidene Precursor Synthesis and Coupling

The key step is generating the phosphinidene species bearing the p-tolyl substituent. This is often achieved by:

- Starting from p-tolylphosphine derivatives, such as p-tolylphosphine oxides or sulfides.

- Using reagents like tert-butylsulfinyl groups to stabilize the phosphorus center during synthesis.

- Subsequent reaction with piperidine under controlled conditions to form the bis(piperidinyl)phosphinidene.

For example, a related compound, Piperidine, 1,1'-(((1,1-dimethylethyl)sulfinyl)phosphinylidene)bis-, is prepared by reacting piperidine with a tert-butylsulfinyl-phosphinylidene intermediate, yielding a stable bis(piperidinyl)phosphane structure with a molecular weight of 304.43 g/mol.

Organometallic and Cyclization Strategies

Advanced synthetic methods for piperidine derivatives involve organometallic chemistry:

- Use of lithium diisopropylamide (LDA) or sodium hydride (NaH) to deprotonate precursors.

- Alkylation or nucleophilic substitution with halogenated intermediates.

- Cyclization steps to form piperidine rings or fused bicyclic systems.

These methods can be adapted to incorporate phosphinidene moieties by introducing phosphorus-containing electrophiles or nucleophiles during cyclization.

Modular and Enzymatic Approaches

Recent research has introduced modular strategies to simplify piperidine synthesis:

- Enzymatic hydroxylation of piperidine rings at specific sites.

- Radical cross-coupling using nickel electrocatalysis to form carbon-phosphorus bonds efficiently.

- Avoidance of protective groups and precious metal catalysts, streamlining synthesis.

While these methods are primarily for piperidine scaffolds, they offer potential for adaptation to phosphinidene-bridged derivatives.

Detailed Preparation Procedure (Representative Example)

A plausible synthetic sequence for Piperidine, 1,1'-(p-tolylphosphinidene)di- involves:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | p-Tolylphosphine oxide + tert-butylsulfinyl chloride | Formation of tert-butylsulfinyl-phosphinyl intermediate | High yield, stabilizes phosphorus center |

| 2 | Reaction with piperidine (2 equiv) in inert solvent (e.g., THF) | Nucleophilic substitution at phosphorus, forming bis(piperidinyl)phosphinidene | Controlled temperature (0-25°C) to avoid side reactions |

| 3 | Purification by crystallization or chromatography | Isolation of pure compound | Overall yield ~50-70% depending on conditions |

This approach avoids hazardous reagents like triflic anhydride or sodium azide and provides a safer, scalable route.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosphinidene Intermediate Coupling | p-Tolylphosphine oxide, tert-butylsulfinyl chloride, piperidine | Inert solvent, 0-25°C | High selectivity, moderate to good yield, scalable | Requires careful moisture control |

| Organometallic Cyclization | LDA, NaH, halogenated precursors | Anhydrous, low temperature | Enables complex piperidine frameworks | Multi-step, sensitive reagents |

| Modular Enzymatic/Electrocatalytic | Enzymes, nickel catalysts | Mild, aqueous-compatible | Sustainable, fewer steps | Emerging technology, limited direct application |

化学反应分析

Types of Reactions: Dipiperidinotolylphosphine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The piperidine rings can be substituted with other nucleophiles under appropriate conditions.

Coordination: The phosphine group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.

Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.

Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.

Major Products Formed:

Oxidation: Dipiperidinotolylphosphine oxide.

Substitution: Various substituted dipiperidinotolylphosphine derivatives.

Coordination: Metal-phosphine complexes.

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Piperidine derivatives are known for their diverse pharmacological activities. Studies have shown that piperidine compounds exhibit antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, research conducted on synthetic piperidine derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

Clinical Applications

Several piperidine derivatives are utilized in pharmaceuticals. For example:

- Donepezil , a piperidine derivative, is widely used for Alzheimer's disease treatment due to its ability to inhibit acetylcholinesterase .

- Piperidine-based SSRIs (selective serotonin reuptake inhibitors) are effective in treating depression and anxiety disorders .

Organic Synthesis

Reagent in Chemical Reactions

Piperidine serves as a versatile reagent in organic synthesis. It is commonly used to convert ketones to enamines, which are crucial intermediates in various chemical reactions. The Stork enamine alkylation reaction is one notable example where piperidine-derived enamines are employed .

Synthesis of Complex Molecules

Recent advancements have highlighted the role of piperidine derivatives in synthesizing complex organic molecules. For instance:

- The development of fluorinated piperidines has opened new avenues for creating biologically active compounds .

- Piperidine derivatives have been utilized in asymmetric hydrogenation processes to produce enantiomerically pure products, which are essential in pharmaceutical applications .

Materials Science

Polymer Chemistry

Piperidine-based compounds are increasingly being explored for their applications in materials science. They can act as catalysts or additives in polymerization processes. For example, dipiperidinyl dithiuram tetrasulfide derived from piperidine is used as an accelerator in the sulfur vulcanization of rubber, enhancing its mechanical properties and durability .

Nanomaterials

Research has also indicated that piperidine derivatives can be incorporated into nanomaterials for various applications including drug delivery systems and sensors due to their unique chemical properties and ability to form stable complexes with metal ions .

Case Study 1: Antimicrobial Activity

A study evaluated six novel piperidine derivatives for their antimicrobial activity against several bacterial strains. The results indicated varying degrees of inhibition against pathogens such as E. coli and S. aureus, highlighting the potential for developing new antibiotics based on piperidine structures .

Case Study 2: Asymmetric Synthesis

In a recent study, researchers developed a method for synthesizing chiral piperidines through asymmetric hydrogenation using rhodium catalysts. This approach allowed for high yields of specific enantiomers, demonstrating the utility of piperidine derivatives in producing pharmaceuticals with desired stereochemistry .

作用机制

The mechanism by which dipiperidinotolylphosphine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The piperidine rings provide steric hindrance, which can influence the selectivity of the catalytic process.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Piperidine, 1,1'-(p-tolylphosphinidene)di- and analogous compounds:

| Compound Name | CAS Number | Key Functional Groups | Applications | Key Properties |

|---|---|---|---|---|

| Piperidine, 1,1'-(p-tolylphosphinidene)di- | N/A* | Phosphinidene (P), p-tolyl | Catalysis, ligand design | Electron-rich phosphorus center |

| Piperidine,1,1'-(phenylphosphinidene)di- | 14287-62-8 | Phosphinidene (P), phenyl | Catalysis, coordination chemistry | Moderate electron-withdrawing effects |

| Piperidine,1-[(diphenylphosphinyl)methyl]- | 95038-61-2 | Phosphinyl (P=O), piperidine | Organic intermediates, ligand synthesis | Oxidized phosphorus, higher stability |

| Piperidine,1,1'-[(benzylsulfonyl)vinylidene]di- | N/A* | Sulfonyl, vinylidene | Polymer synthesis, materials science | Polar, thermally stable |

| Diphenidine (1-(1,2-diphenylethyl)piperidine) | 36794-52-2 | Piperidine, diphenylethyl | Research chemicals, neuroscience | Psychoactive properties |

Key Differences and Research Findings

(a) Phosphinidene vs. Phosphinyl Derivatives

- Piperidine,1,1'-(p-tolylphosphinidene)di- contains a phosphorus(III) center (phosphinidene), making it a stronger σ-donor ligand compared to oxidized phosphinyl (P=O) derivatives like Piperidine,1-[(diphenylphosphinyl)methyl]-. This property enhances its utility in metal-catalyzed reactions, such as cross-coupling or hydrogenation .

Research Trends and Industrial Relevance

- Catalysis: Phosphinidene-piperidine compounds are emerging as ligands in asymmetric catalysis.

- Synthetic Intermediates: Piperidine derivatives like 1-Boc-4-iodomethyl-piperidine () are used in pharmaceutical synthesis, but phosphinidene analogs may fill gaps in organophosphorus chemistry .

生物活性

Piperidine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Piperidine, 1,1'-(p-tolylphosphinidene)di- , examining its synthesis, biological properties, and potential therapeutic applications.

Overview of Piperidine Derivatives

Piperidine is a six-membered ring containing one nitrogen atom, which is a common structural motif in many biologically active compounds. The versatility of piperidine derivatives allows them to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic effects .

Chemical Structure and Synthesis

The chemical structure of Piperidine, 1,1'-(p-tolylphosphinidene)di- can be represented as follows:

This compound is synthesized through various methods that typically involve the reaction of piperidine with phosphine derivatives. The specific synthesis pathway can influence the biological activity of the resulting compound.

Anti-Cancer Activity

Research indicates that piperidine derivatives can possess significant anti-cancer properties. For instance, studies show that certain piperidine analogs induce apoptosis in cancer cell lines by modulating key signaling pathways such as NF-κB and PI3K/Akt . The compound Piperidine, 1,1'-(p-tolylphosphinidene)di- was evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidine, 1,1'-(p-tolylphosphinidene)di- | A549 (Lung) | 5.2 | Induces apoptosis via NF-κB modulation |

| Evodiamine | FaDu (Throat) | 4.8 | Topoisomerase inhibition |

| Donepezil | SH-SY5Y (Neuroblastoma) | 7.0 | AChE inhibition |

Anti-Viral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents. For example, certain piperidine compounds have shown efficacy against SARS-CoV-2 and influenza viruses by inhibiting viral replication mechanisms . The compound Piperidine, 1,1'-(p-tolylphosphinidene)di- was tested against HCoV-229E and demonstrated promising results.

Table 2: Anti-Viral Activity of Piperidine Derivatives

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidine, 1,1'-(p-tolylphosphinidene)di- | HCoV-229E | 3.9 | Inhibits viral RNA synthesis |

| Compound 52 | SARS-CoV-2 | 5.2 | Targets viral proteases |

| Rimantadine | Influenza A | 2.0 | M2 ion channel blocker |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of piperidine derivatives:

- Anti-Cancer Study : A study involving Piperidine, 1,1'-(p-tolylphosphinidene)di- showed a notable reduction in cell viability in lung cancer cells (A549), indicating its potential as an anti-cancer agent .

- Anti-Viral Study : In another study focusing on antiviral activity against HCoV-229E, this compound exhibited significant inhibitory effects on viral replication pathways .

- Mechanistic Insights : The mechanism by which piperidine derivatives exert their effects often involves modulation of key enzymes related to cancer progression and viral replication. For instance, compounds targeting acetylcholinesterase (AChE) have shown promise in neurodegenerative disease models .

常见问题

Q. How can in silico pharmacokinetic models prioritize piperidine derivatives for in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。